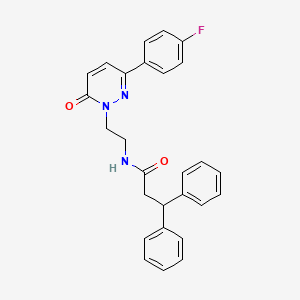

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O2/c28-23-13-11-22(12-14-23)25-15-16-27(33)31(30-25)18-17-29-26(32)19-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,24H,17-19H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTJHYUWSANWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C22H24FN4O

- Molecular Weight : 396.45 g/mol

This compound features a pyridazine ring substituted with a fluorophenyl group, which is believed to enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may function as an inhibitor for certain enzymes involved in cancer progression, particularly histone deacetylases (HDACs), which play a critical role in gene expression and cell cycle regulation.

- Cell Cycle Modulation : Preliminary studies suggest that this compound could induce cell cycle arrest in cancer cells, promoting apoptosis through modulation of key regulatory proteins.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

- In Vitro Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers. The IC50 values ranged from 1.5 to 5.0 μM, indicating potent activity compared to standard chemotherapeutics.

Apoptotic Effects

Flow cytometry analysis demonstrated that treatment with this compound significantly increased the rate of apoptosis in treated cancer cells:

- Apoptosis Rates : For example, treatment with 5 μM resulted in an increase from 10% to 30% apoptosis in HepG2 cells after 48 hours.

Study on HDAC Inhibition

In a comparative study assessing HDAC inhibition, this compound was shown to selectively inhibit HDAC3 with an IC50 value of 150 nM. This suggests that the compound could be a promising lead for developing isoform-selective HDAC inhibitors.

Synergistic Effects with Other Drugs

Combination therapy studies indicated that when used alongside conventional chemotherapeutics like doxorubicin or paclitaxel, the compound enhanced the overall efficacy, leading to improved tumor growth inhibition rates by up to 40% compared to monotherapy.

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

The compounds in (e.g., 6e, 6f, 6g, 6h) share a pyridazinone core but differ in substituents on the piperazine ring and the amide side chain. Key comparisons include:

Key Observations :

- Yield : The presence of electron-withdrawing groups (e.g., 6f with Cl) correlates with lower yields compared to electron-donating substituents (e.g., 6e with benzyl), likely due to steric or electronic effects during synthesis .

- IR Data: The target compound’s C=O stretches (amide and pyridazinone) would resemble 6g (~1660 cm⁻¹), as both contain fluorophenyl and amide groups .

- Molecular Weight : The target compound’s calculated molecular weight (~451.5 g/mol) is lower than 6g (548.22 g/mol), reflecting the absence of the antipyrine moiety .

Diphenylpropanamide Derivatives

lists N-(benzothiazole-2-yl)-3,3-diphenylpropanamide, which shares the diphenylpropanamide group but replaces the pyridazinone-ethyl chain with a benzothiazole ring. This substitution likely alters:

- Bioactivity: Benzothiazole derivatives are associated with kinase inhibition, whereas pyridazinone analogs () target serotonin or histamine receptors .

- Solubility: The pyridazinone-ethyl chain in the target compound may enhance hydrophilicity compared to the planar benzothiazole system .

Ethoxyphenylpyridazinone Analogues

describes N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide , which replaces the fluorophenyl and diphenylpropanamide groups with ethoxyphenyl and phenylthio-propanamide.

- Electronic Effects : The ethoxy group (electron-donating) may increase metabolic stability compared to the fluorophenyl group (electron-withdrawing) .

- Molecular Weight : The target compound (423.5 g/mol) is lighter than the ethoxyphenyl analog (423.5 vs. 451.5 g/mol), reflecting differences in substituent bulk .

Fluorophenyl-Containing Derivatives

includes compounds such as N-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide, which feature dual fluorophenyl groups but on a pyrazolo-pyrazinone scaffold.

- Scaffold Differences: Pyridazinone (6-membered ring) vs. pyrazolo-pyrazinone (fused 5- and 6-membered rings) may influence binding to biological targets like G-protein-coupled receptors .

Q & A

Basic: What are the recommended synthetic routes for N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide, and how can intermediates be characterized?

Answer:

The synthesis typically involves multi-step functionalization of pyridazinone and fluorophenyl moieties. A key intermediate is the pyridazinone ring, which can be prepared via cyclocondensation of hydrazine derivatives with diketones or via nitration reactions (e.g., HNO₃/H₂SO₄ for introducing nitro groups ). Subsequent alkylation or amidation steps (e.g., using potassium carbonate in DMF) enable coupling with diphenylpropanamide sidechains. Intermediates should be characterized via:

- NMR (¹H/¹³C): To confirm regioselectivity and purity.

- HRMS: For molecular weight validation.

- X-ray crystallography (if crystalline): To resolve stereochemical ambiguities .

Advanced: How can researchers optimize reaction yields when introducing the 4-fluorophenyl group into the pyridazinone core?

Answer:

Optimization requires addressing steric and electronic factors:

- Electrophilic substitution: Use Lewis acid catalysts (e.g., AlCl₃) to enhance fluorophenyl coupling efficiency.

- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity compared to traditional heating .

- Protecting groups: Temporarily block reactive sites (e.g., amine or carbonyl groups) to prevent side reactions. Validate purity at each step via HPLC-MS .

Basic: What analytical techniques are critical for confirming the stereochemical integrity of this compound?

Answer:

- 2D NMR (NOESY, COSY): Detects spatial proximity of protons to confirm stereochemistry.

- Vibrational circular dichroism (VCD): Resolves enantiomeric excess in chiral intermediates.

- Single-crystal XRD: Provides unambiguous spatial arrangement of substituents .

Advanced: How should researchers address contradictory data between computational predictions and experimental results in molecular stability studies?

Answer:

- Validate computational models: Compare multiple DFT methods (e.g., B3LYP vs. M06-2X) with basis sets (6-311++G**) to assess conformational energy landscapes .

- Solvent effects: Incorporate polarizable continuum models (PCM) in simulations to mimic experimental solvent conditions.

- Thermogravimetric analysis (TGA): Experimentally confirm thermal stability discrepancies .

Basic: What are the standard protocols for evaluating the compound’s potential biological activity?

Answer:

- Enzyme inhibition assays: Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases, proteases).

- Cellular viability assays: Test cytotoxicity in relevant cell lines (e.g., MTT assay).

- Molecular docking: Preliminary screening against protein databases (PDB) to identify binding motifs .

Advanced: How can researchers resolve conflicting NMR data arising from dynamic rotational isomerism in the diphenylpropanamide moiety?

Answer:

- Variable-temperature NMR: Observe coalescence of split peaks at higher temperatures to confirm isomer interconversion.

- DFT-based NMR chemical shift calculations: Compare predicted shifts (GIAO method) with experimental data to identify dominant conformers .

- Dynamic HPLC: Use chiral stationary phases to separate isomers under controlled conditions .

Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?

Answer:

- ACD/Labs Percepta: Predicts logP, pKa, and solubility using QSPR models .

- SwissADME: Evaluates drug-likeness, bioavailability, and metabolic stability.

- Gaussian 09: For DFT-based electronic property calculations (e.g., HOMO-LUMO gaps) .

Advanced: What strategies mitigate byproduct formation during the final amidation step?

Answer:

- Coupling reagent optimization: Replace EDCl/HOBt with PyBOP or HATU for higher efficiency.

- Micropurification: Use flash chromatography (gradient elution) or preparative HPLC to isolate the target amide.

- In situ FTIR monitoring: Track carbonyl stretching (1650–1750 cm⁻¹) to optimize reaction progress .

Basic: How can researchers validate the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies: Expose to acidic/basic/oxidative stress (e.g., 0.1N HCl, H₂O₂) and monitor via LC-MS.

- Plasma stability assay: Incubate with human plasma (37°C) and quantify degradation over 24 hours .

Advanced: What mechanistic insights guide the design of derivatives with enhanced target selectivity?

Answer:

- SAR studies: Systematically modify substituents (e.g., fluorophenyl to chlorophenyl) and assess activity.

- Free-energy perturbation (FEP): Simulate binding affinity changes upon structural modifications.

- Cryo-EM/X-ray co-crystallography: Resolve ligand-target interactions at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.